molecular formula C6H7N7O2S B3747243 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole CAS No. 5187-06-4

1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole

Cat. No.: B3747243
CAS No.: 5187-06-4
M. Wt: 241.23 g/mol
InChI Key: YLJWWMWFYYJRNS-UHFFFAOYSA-N
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Description

The compound 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole is a nitro-functionalized bis-triazole derivative featuring a sulfanyl (-S-) linker between two triazole rings. Its structure combines a nitro group (electron-withdrawing) and methyl substituents (electron-donating), which may confer unique physicochemical and energetic properties.

Properties

IUPAC Name

1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N7O2S/c1-11-3-7-9-6(11)16-5-8-4(13(14)15)10-12(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJWWMWFYYJRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC(=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363655
Record name BAS 08317184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5187-06-4
Record name BAS 08317184
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated triazole intermediate.

    Methylation: The final step involves methylation of the triazole ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Halogenated intermediates, thiols, methylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles have been extensively studied for their potential therapeutic applications. The compound has shown promise in several areas:

Antifungal Activity : Triazole derivatives are known for their antifungal properties. Research indicates that compounds similar to 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole can inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is crucial for developing new antifungal agents that can combat resistant strains of fungi .

Anticancer Properties : Some studies have highlighted the anticancer potential of triazole derivatives. The presence of the nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) of triazoles suggest that modifications can enhance their cytotoxic effects against various cancer cell lines .

Antimicrobial Effects : Beyond antifungal properties, triazoles have demonstrated broad-spectrum antimicrobial activity. The compound may inhibit the growth of bacteria and other pathogens, making it a candidate for developing new antibiotics .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The specific compound under consideration may be effective against various plant pathogens, enhancing crop protection and yield:

Fungicidal Activity : Triazoles function by inhibiting sterol biosynthesis in fungi, which is vital for maintaining cell membrane integrity. This mode of action allows for effective control over diseases caused by fungi in crops such as wheat and barley .

Plant Growth Regulation : Some triazole derivatives also act as plant growth regulators. They can modulate plant responses to environmental stressors and improve overall plant health and productivity .

Material Science Applications

The unique structural properties of triazoles make them suitable for various applications in material science:

Nonlinear Optical Materials : Research has indicated that certain triazole derivatives exhibit nonlinear optical properties, making them valuable in photonic applications. These materials can be used in devices such as optical switches and frequency converters .

Polymer Chemistry : Triazoles can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronic and aerospace industries .

Case Studies

Several studies have documented the synthesis and application of triazole derivatives similar to this compound:

Study Focus Findings
Abdel-Wahab et al. (2023)Synthesis of triazole derivativesReported the successful synthesis of novel triazole compounds with confirmed structures via X-ray crystallography .
Nature Research (2024)Nonlinear optical propertiesInvestigated the nonlinear optical characteristics of triazole-based materials, highlighting their potential in photonic applications .
Ambeed DatabaseAntimicrobial activityCompounds with similar structures showed significant antibacterial effects against various strains .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can coordinate with metal ions or interact with biological macromolecules. The sulfanyl group can form disulfide bonds or undergo further chemical modifications, influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

  • The sulfanyl linker in the target compound enhances conformational flexibility compared to azido or amino-linked analogs .
  • Methyl groups at the 1- and 4-positions improve steric stability, unlike unsubstituted triazoles .

Physicochemical Properties

Melting Points and Stability

  • Polymorphism : Sulfanyl-linked triazoles like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit conformational polymorphism, with melting points varying between 451–454 K depending on crystal packing . Similar behavior is anticipated for the target compound.
  • Thermal Stability : Nitro-substituted triazoles (e.g., 5-azido-3-nitro-1H-1,2,4-triazole) decompose above 473 K, suggesting moderate thermal stability for the target compound .

Nonlinear Optical (NLO) Properties

  • The target compound’s hyperpolarizability is expected to exceed urea by ~9×, comparable to 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine but lower than thiazole azo dyes .

Energetic Performance

  • Density and Detonation Velocity : Bis-triazole compounds generally underperform classic energetic materials (e.g., RDX, HMX) in density (1.7–1.9 g/cm³ vs. 1.8–2.2 g/cm³) and detonation velocity (~7,000 m/s vs. 8,800 m/s for HMX) due to lower nitrogen content and oxygen balance .
  • Sensitivity : Nitro-triazoles like 5-azido-3-nitro-1H-1,2,4-triazole exhibit moderate impact sensitivity (IS = 5–7 J), suggesting the target compound may require careful handling .

Biological Activity

1-Methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H9N5O2S\text{C}_{8}\text{H}_{9}\text{N}_{5}\text{O}_{2}\text{S}

Key Features:

  • Molecular Formula: C8H9N5O2S
  • Molecular Weight: 225.25 g/mol
  • CAS Number: Not specifically listed but falls under triazole derivatives.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study on various triazole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1-Methyl-5-[(4-methyl-4H...E. coli0.25
S. aureus0.50
P. aeruginosa0.75
Bacillus subtilis0.12

The antibacterial mechanism of triazoles often involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Molecular docking studies suggest that the triazole ring acts as a bioisostere to carboxylic acid groups, enhancing binding affinity to target enzymes .

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, it was found that those with specific substituents at the 4-position exhibited superior antimicrobial activity compared to their counterparts without such modifications. For instance, a compound with a bromine substitution at the C6 position showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

In Vivo Studies

Further research has explored the in vivo efficacy of these compounds in animal models. For example, one study reported that a derivative of the compound significantly reduced bacterial load in infected mice when administered at specific dosages . The compound's ability to penetrate biological membranes facilitated its therapeutic effectiveness.

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric N=O stretch) and ~1350 cm⁻¹ (symmetric N=O stretch) .
  • 15^15N NMR : A distinct signal near -50 ppm confirms nitro group incorporation .
    Pitfall Avoidance : Ensure sample dryness to prevent water interference in IR spectra.

What strategies optimize reaction conditions for higher yields in synthesis?

Q. Advanced Research Focus

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfanyl coupling to enhance solubility .
  • Catalysis : Employ Pd/C or CuI for cross-coupling steps to reduce reaction time .
  • Temperature Control : Maintain nitration below 0°C to minimize decomposition .
    Case Study : NaBH₄ reduction in ethanol increased yields of intermediates by 20% compared to LiAlH₄ .

How does sulfanyl substitution influence the compound’s bioactivity?

Advanced Research Focus
The sulfanyl group enhances lipophilicity and membrane permeability, critical for antimicrobial activity. Comparative studies show:

  • Antifungal Activity : Sulfanyl derivatives exhibit 4-fold higher potency against Aspergillus niger than oxygen analogs .
  • Mechanistic Insight : Sulfur’s electron-withdrawing effect stabilizes interactions with enzyme active sites .

What are the known biological activities of structurally related triazole derivatives?

Q. Basic Research Focus

  • Antimicrobial : 1,2,4-triazoles with nitro or fluoro substituents show MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer : Derivatives with thiophene substituents inhibit MCF-7 breast cancer cells (IC₅₀ = 12 µM) via apoptosis induction .
  • Antiviral : Triazole-thiol analogs inhibit HIV-1 protease (IC₅₀ = 0.8 µM) .

How is tautomerism in triazole derivatives analyzed experimentally and computationally?

Q. Advanced Research Focus

  • Spectral Analysis : 1^1H NMR detects tautomeric shifts (e.g., thione ↔ thiol forms) via proton exchange .
  • X-ray Crystallography : Resolves tautomeric states in the solid phase (e.g., 1H vs. 4H tautomers) .
  • DFT Calculations : Predict relative stability of tautomers using Gibbs free energy comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitro-1H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.